

Biological Activities & Experimental Evidence

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Compound Focus: EACC

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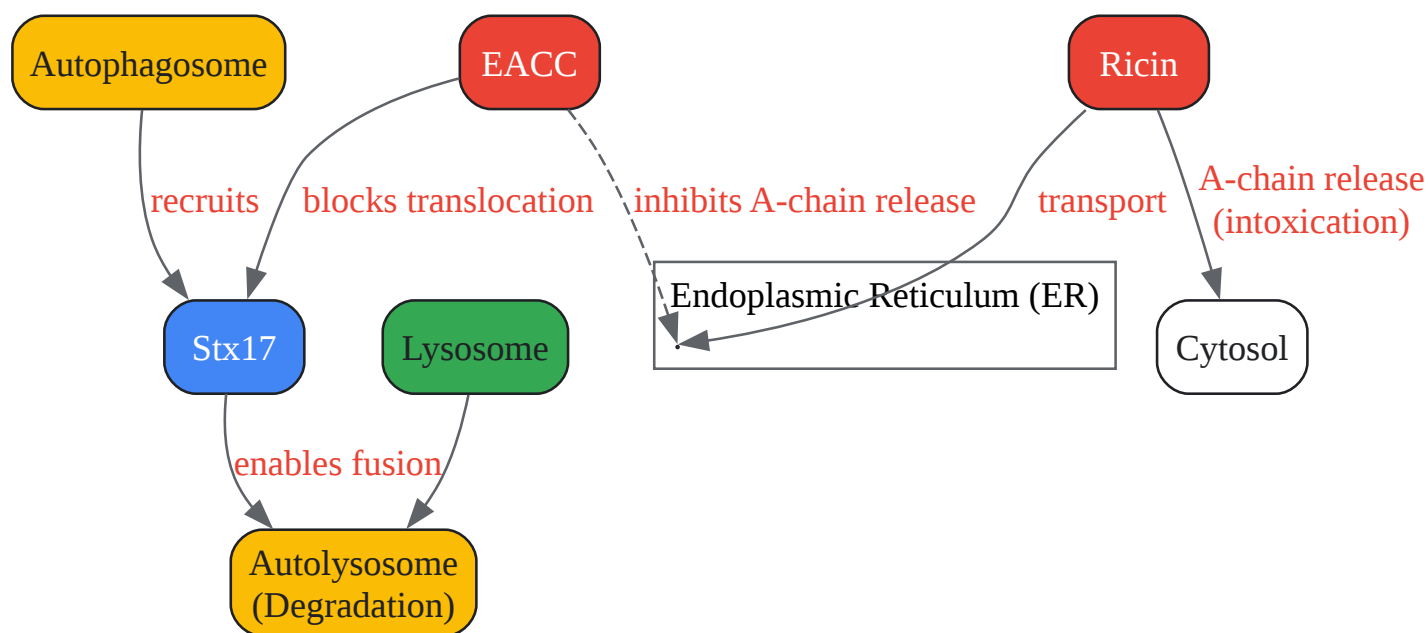
EACC demonstrates activity in distinct biological pathways, supported by the following key experimental findings.

Modulation of Autophagy and Protection against Toxins

EACC blocks a late stage of autophagy without affecting endo-lysosomal function, providing a protective effect against certain plant toxins [1].

- **Experimental Workflow for Autophagy & Toxin Studies:**
 - **Cell Culture & Pre-treatment:** Cells (e.g., HEP-2, PC3, HeLa) are pre-incubated with **EACC** (e.g., 10 μ M) in serum-free media for 30 minutes to 2 hours [1].
 - **Toxin Challenge:** Cells are exposed to toxins like ricin, abrin, modeccin, viscumin, or volkensin [1].
 - **Assay Readout:**
 - **Protein Synthesis Measurement:** Toxin-induced cytotoxicity is quantified by measuring the incorporation of radioactive amino acids into proteins after a set period (e.g., 3 hours) [1].
 - **Sulfation & Glycosylation Assay:** Radiolabeled sulfate (35 S) is used to track toxin transport to the Golgi apparatus and ER. A shift to a higher molecular weight band indicates ER-specific glycosylation [1].
 - **A-chain Release Assay:** The reduction of the ricin disulfide bond in the ER is detected by immunoprecipitation of sulfated ricin under non-reducing conditions, which shows the free A-chain [1].

The diagram below illustrates how **EACC** inhibits autophagy and the subsequent protection mechanism against ricin toxin, based on the experimental findings [1].



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Inhibition of SARS-CoV-2 Papain-Like Protease (PLpro)

EACC was identified as a hit in a drug-repurposing screen against SARS-CoV-2 PLpro [2].

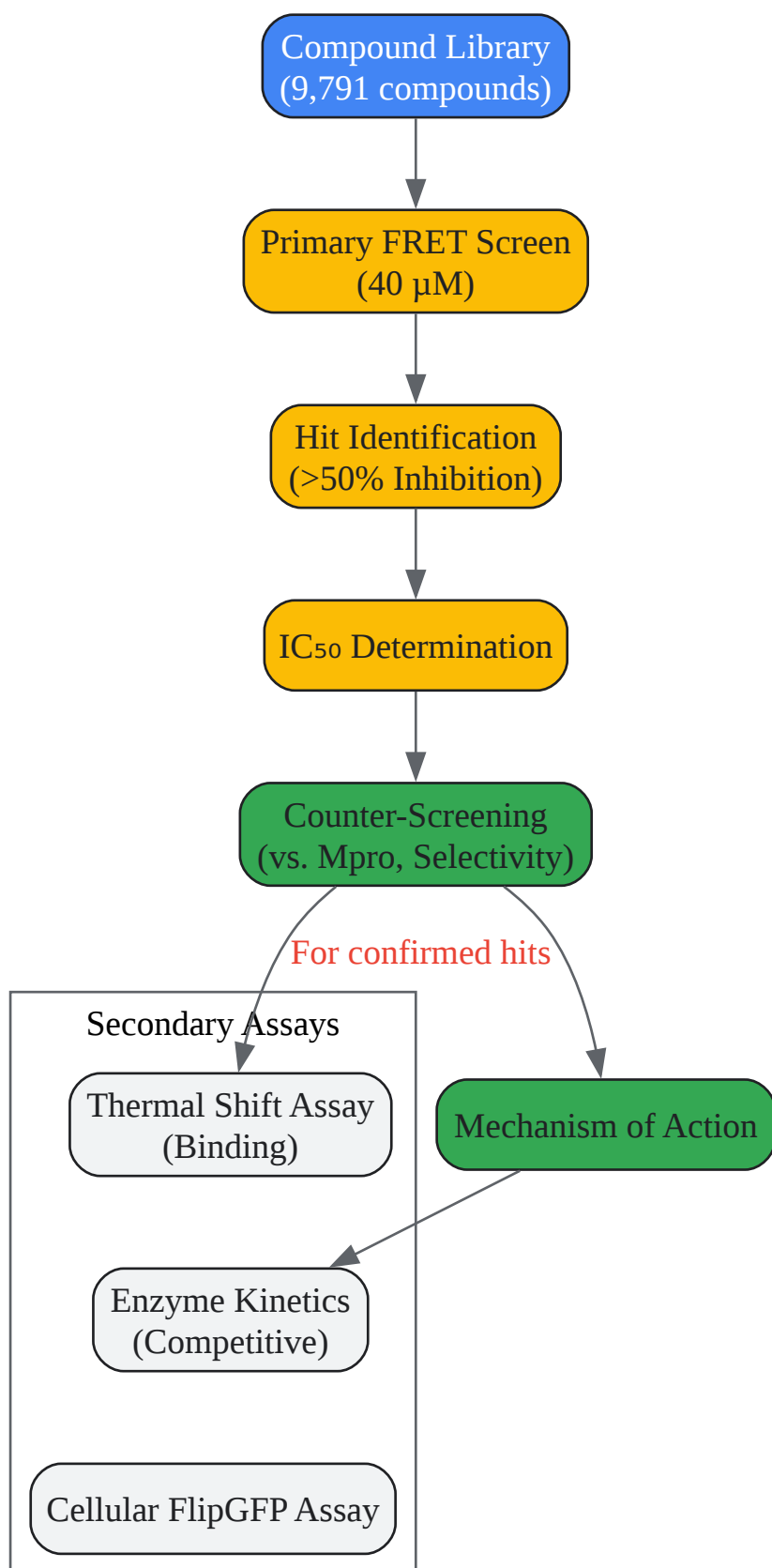
- **Experimental Workflow for PLpro Inhibition:**

- **High-Throughput Screening (HTS):** A FRET-based enzymatic assay is used to screen compound libraries against PLpro. Compounds are tested at a single concentration (e.g., 40 μM), and hits showing >50% inhibition are selected for dose-response studies [2].
- **IC₅₀ Determination:** Selected hits are titrated to determine half-maximal inhibitory concentration (IC₅₀) using the FRET assay. For **EACC**, the reported IC₅₀ against SARS-CoV-2 PLpro is **8.28 μM** [2].
- **Counter-Screening:** Hits are tested against related proteases (e.g., SARS-CoV-2 Mpro) to rule out non-specific inhibition [2].
- **Mechanism of Action Studies:**
 - **Thermal Shift Assay:** Validates direct binding of the compound to the target protein by measuring changes in the protein's thermal stability [2].
 - **Enzyme Kinetics:** Lineweaver-Burk plot analysis determines the inhibition modality (e.g., competitive) [2].
 - **Cellular FlipGFP Assay:** Confirms inhibition of PLpro activity in a cellular environment [2].

The following table summarizes key quantitative data from the PLpro inhibition studies [2]:

Assay Type	Target	Reported IC ₅₀ or Value	Experimental Notes
Enzymatic (FRET)	SARS-CoV-2 PLpro	8.28 μ M	Broad-spectrum; also inhibits SARS-CoV PLpro (IC ₅₀ = 6.28 μ M) [2]
Enzymatic (FRET)	MERS-CoV PLpro	27.8 μ M	Weaker inhibition [2]
Enzymatic (FRET)	SARS-CoV-2 Mpro	≥ 60 μ M	Inactive, suggests specificity for PLpro [2]
Cellular (FlipGFP)	Cellular PLpro Activity	Not active	Did not show significant inhibition in this cell-based assay [2]

The diagram below outlines the key steps and decision points in the drug repurposing screening workflow that identified **EACC** as a PLpro inhibitor [2].



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Research Applications and Implications

EACC serves primarily as a research tool in two areas:

- **As a Tool for Autophagy Research:** Its reversible and specific action on autophagosome-lysosome fusion makes it valuable for studying autophagy dynamics without permanently disrupting lysosomal function [1] [3].
- **As a Starting Point for Antiviral Development:** Its novel scaffold as a PLpro inhibitor provides a new chemical starting point for developing broad-spectrum anticoronaviral agents, though further optimization is needed to improve potency and cellular activity [2].

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References

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